molecular formula C21H17NO B1619613 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one CAS No. 23966-62-3

3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one

Cat. No. B1619613
CAS RN: 23966-62-3
M. Wt: 299.4 g/mol
InChI Key: BNVIXDIOOBLBCE-UHFFFAOYSA-N
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Description

3,3-Diphenyl-3,4-dihydroisoquinolin-1(2H)-one, also known as DPHO, is a chemical compound with potential applications in the field of medicinal chemistry. It is a derivative of isoquinoline and has a unique structure that makes it an interesting target for research.

Mechanism Of Action

The mechanism of action of 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one is not fully understood. However, it is believed to act through the inhibition of enzymes involved in various cellular processes. For example, 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one has been shown to exhibit both biochemical and physiological effects. Biochemically, 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one has been shown to inhibit the activity of various enzymes, as mentioned above. Physiologically, 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one in lab experiments is its unique structure, which makes it an interesting target for research. Additionally, 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one has been shown to exhibit a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, one limitation of using 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one in lab experiments is its potential toxicity. Further research is needed to determine the optimal concentration of 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one to use in experiments to avoid any potential toxic effects.

Future Directions

There are several future directions for research on 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one. One area of interest is the development of 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one derivatives with improved biological activity and decreased toxicity. Additionally, further research is needed to fully understand the mechanism of action of 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one and its potential therapeutic applications. Finally, 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one could be studied for its potential use as a fluorescent probe for imaging studies, as mentioned above.
Conclusion:
In conclusion, 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one is a unique chemical compound with potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one as a therapeutic agent and its use in imaging studies.

Scientific Research Applications

3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one has potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activity. 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one has been investigated for its potential use as a fluorescent probe for imaging studies.

properties

IUPAC Name

3,3-diphenyl-2,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c23-20-19-14-8-7-9-16(19)15-21(22-20,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVIXDIOOBLBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)NC1(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298467
Record name 3,3-diphenyl-3,4-dihydroisoquinolin-1(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one

CAS RN

23966-62-3
Record name NSC123355
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-diphenyl-3,4-dihydroisoquinolin-1(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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